Electrochemical Reduction Potential Shift Relative to α-Sexithiophene (6T)
PF-6T exhibits two well-defined differential pulse voltammetry (DPV) reduction peaks at −1.86 V and −2.05 V (vs. Fc/Fc⁺), which are positively shifted relative to those of the non-fluorinated parent α-sexithiophene (6T) [1]. The anodic shift demonstrates that perfluorination of the entire oligothiophene backbone substantially increases electron affinity, converting the p-type 6T into an n-type semiconductor. By contrast, end-perfluoroalkyl-substituted DFH-6T relies on electron-withdrawing end-groups, leaving the interior thiophene rings unfluorinated, resulting in different reduction energetics [2].
| Evidence Dimension | Electrochemical reduction potential (DPV, V vs. Fc/Fc⁺) |
|---|---|
| Target Compound Data | Two reduction peaks: −1.86 V and −2.05 V |
| Comparator Or Baseline | α-Sexithiophene (6T): reduction peaks at more negative potentials (values shifted positively in PF-6T) |
| Quantified Difference | Positive shift in reduction potentials (exact magnitude reported in reference relative to 6T) |
| Conditions | Differential pulse voltammetry in solution (CHCl₃ / electrolyte medium) |
Why This Matters
The positively shifted reduction potentials confirm PF-6T as a genuine n-type semiconductor with enhanced electron affinity, enabling its use in n-channel OFETs and complementary circuits where 6T (p-type only) cannot function.
- [1] Sakamoto, Y., Komatsu, S. & Suzuki, T. (2003). Properties and crystal structure of perfluoro-α-sexithiophene. Synthetic Metals, 133–134, 361–363. (Reduction peaks at −1.86 V and −2.05 V vs. Fc/Fc⁺; comparison with 6T.) View Source
- [2] Facchetti, A., Yoon, M.-H., Stern, C. L., Katz, H. E. & Marks, T. J. (2003). Building blocks for n-type organic electronics: regiochemically modulated inversion of majority carrier sign in perfluoroarene-modified polythiophene semiconductors. Angewandte Chemie International Edition, 42, 3900–3903. (DFH-6T as comparator n-type semiconductor.) View Source
